

# Spectroscopic Profile of 4-Fluorobenzoylacetoneitrile: A Technical Guide

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## Compound of Interest

Compound Name: **4-Fluorobenzoylacetoneitrile**

Cat. No.: **B105857**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Fluorobenzoylacetoneitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Fluorobenzoylacetoneitrile** are presented below.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-Fluorobenzoylacetoneitrile** was recorded on a 400 MHz instrument in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment   |
|----------------------|--------------|-------------|--|
| 7.96                 | d            | 2H          | Aromatic protons<br>ortho to the carbonyl<br>group |
| 7.21                 | d            | 2H          | Aromatic protons<br>meta to the carbonyl<br>group  |
| 4.14                 | s            | 2H          | Methylene protons (-CH <sub>2</sub> -)             |

## <sup>13</sup>C NMR Data

No experimental <sup>13</sup>C NMR data for **4-Fluorobenzoylacetonitrile** was found in the public domain at the time of this report. A computed <sup>13</sup>C NMR spectrum is available in some databases, but for empirical verification, experimental acquisition is recommended.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

No complete experimental IR spectrum for **4-Fluorobenzoylacetonitrile** was publicly available. However, based on its structure, the following characteristic absorption peaks are expected:

| Wavenumber (cm <sup>-1</sup> ) | Functional Group      |
|--------------------------------|-----------------------|
| ~3050                          | Aromatic C-H stretch  |
| ~2250                          | C≡N stretch (nitrile) |
| ~1690                          | C=O stretch (ketone)  |
| ~1600, ~1500                   | Aromatic C=C stretch  |
| ~1230                          | C-F stretch           |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **4-Fluorobenzoylacetone** shows the following characteristic peaks[1]:

| m/z | Ion                 |
|-----|---------------------|
| 164 | [M+H] <sup>+</sup>  |
| 186 | [M+Na] <sup>+</sup> |

## Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general procedures for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

**Sample Preparation:** A sample of approximately 5-10 mg of **4-Fluorobenzoylacetone** is dissolved in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

**Data Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a higher concentration of the sample (20-50 mg) and a greater number of scans are typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the solid **4-Fluorobenzoylacetone** sample is placed directly onto the ATR crystal. The pressure arm is lowered to ensure good contact between the sample and the crystal.

**Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Mass Spectrometry

**Sample Preparation:** A dilute solution of **4-Fluorobenzoylacetone** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

**Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer is set to scan over an appropriate mass range to detect the molecular ion and its adducts.

## Workflow and Data Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **4-Fluorobenzoylacetone**.



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### Spectroscopic Analysis Workflow

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## References

- 1. CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetone nitrile - Google Patents [patents.google.com]
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